

Octyl decanoate mass spectrometry identification

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Compound Focus: Octyl decanoate

CAS No.: 2306-92-5

Cat. No.: S537960

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Mass Spectrum and Key Identifiers

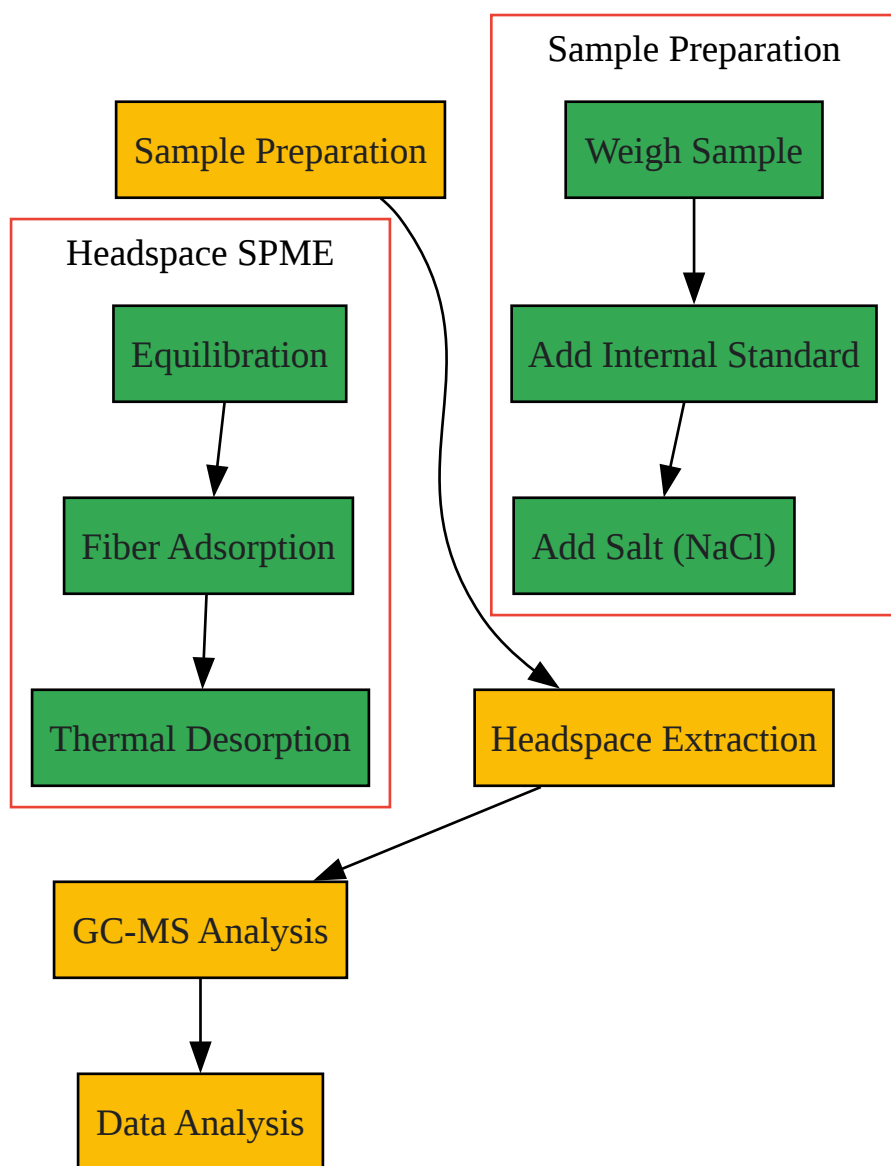
The table below summarizes the key information for identifying **octyl decanoate** (CAS 2306-92-5) via mass spectrometry, as provided by the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center [1].

Property	Value / Description
CAS Number	2306-92-5 [1]
Molecular Formula	$C_{18}H_{36}O_2$ [2] [1] [3]
Molecular Weight	284.4772 g/mol [1]
IUPAC Name	Octyl decanoate [1]
Spectrum Owner	NIST Mass Spectrometry Data Center [1]

Property	Value / Description
Spectrum Availability	Available through the NIST/EPA/NIH Mass Spectral Library. The spectrum can be viewed online but requires a subscription or license to download [1].

Analytical Techniques for Flavor Compound Analysis

Although the search results do not contain a specific experimental protocol for **octyl decanoate** alone, recent studies extensively detail the use of **headspace solid-phase microextraction coupled with gas chromatography–mass spectrometry (HS-SPME-GC–MS)** for identifying volatile compounds like esters in complex matrices such as fruit wines. The following workflow generalizes the key steps based on these methodologies [4] [5].



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Experimental details from recent studies:

- **Sample Preparation:** For liquid samples like wine, a common protocol involves transferring **5 mL** into a **20 mL headspace vial** along with **1.25 g of sodium chloride (NaCl)** to enhance the volatility of organic compounds, and an internal standard (e.g., **25 µL of 2-octanol**) [4] [5].
- **HS-SPME Extraction:** The sample is equilibrated (e.g., at **45°C for 10 min**), followed by adsorption of volatile compounds onto a fiber. A **50/30 µm DVB/CAR/PDMS** fiber is commonly used for its broad selectivity. The adsorption is typically carried out at **45-50°C for 40-45 min** with continuous agitation [4] [5].
- **GC-MS Analysis:** After extraction, the fiber is thermally desorbed in the GC injector port (e.g., **250°C for 5 min**). Separation is often performed using a polar capillary column like a **VF-WAX** (30 m × 0.25

mm × 0.25 μm) with helium as the carrier gas. Identification is achieved by comparing the acquired mass spectra to reference libraries like NIST [4] [5].

Comparing GC-MS with Complementary Techniques

For a more comprehensive analysis, researchers often combine HS-SPME-GC-MS with other techniques. The table below compares it with **Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)**, another powerful method for volatile compound analysis [4] [6] [5].

| **Feature** | **HS-SPME-GC-MS** | **HS-GC-IMS** | | :--- | :--- | :--- | | **Principle** | Separation by GC, identification by mass-to-charge ratio [4] | Separation by GC, identification by ion mobility (drift time) under ambient pressure [4] | | **Strengths** | High sensitivity; powerful compound identification with extensive libraries (e.g., NIST) [4] | Very fast analysis; high sensitivity for low-boiling-point compounds (aldehydes, ketones); generates visual fingerprints for easy sample comparison [4] | | **Limitations** | Longer analysis time; potential loss of compounds during pre-treatment [4] | Limited compound libraries compared to MS; less effective for complex, high-molecular-weight compounds [4] | | **Synergy** | The two techniques are complementary. Using both can significantly improve the comprehensiveness of flavor characterization in complex samples, with each identifying some unique volatile compounds the other might miss [4] [5]. |

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References

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